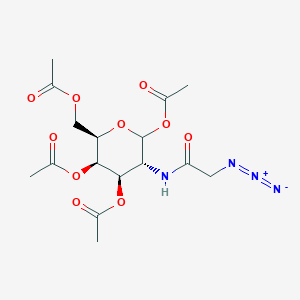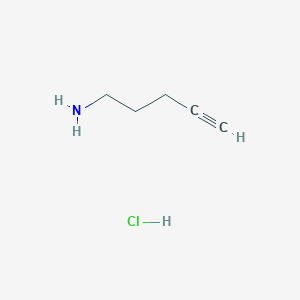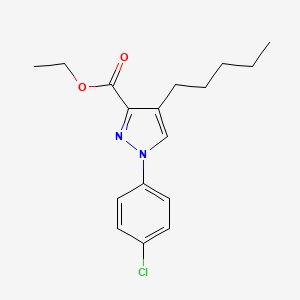
Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
“Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “ethyl”, “4-chlorophenyl”, and “4-pentyl” parts of the name suggest that these groups are attached to the pyrazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Pyrazole compounds can participate in a variety of chemical reactions, but without more specific information, it’s difficult to predict the reactions of this particular compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Synthesis : A related compound, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, was synthesized with high regioselectivity using ultrasound irradiation. This process significantly reduced reaction times, highlighting a method potentially applicable to Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate as well (Machado et al., 2011).
Structural Characterization : Another compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized and its structure confirmed via crystal X-ray diffraction, providing insights into the molecular interactions and stability of such compounds (Achutha et al., 2017).
Novel Synthesis Protocols : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Pd-catalyzed cross-coupling reactions to synthesize condensed pyrazoles, indicating the versatility of pyrazole derivatives in complex organic syntheses (Arbačiauskienė et al., 2011).
Biological and Pharmacological Applications
Antimicrobial and Anticancer Activity : Pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibited significant antimicrobial and anticancer activities. This suggests potential pharmacological uses for this compound (Hafez et al., 2016).
Antioxidant Properties : Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate demonstrated antioxidant properties, which could be indicative of similar properties in related pyrazole derivatives (Naveen et al., 2021).
Antiviral Activities : Some pyrazole-based heterocycles showed promising antiviral activities against Herpes simplex type-1, suggesting potential applications in antiviral therapy (Dawood et al., 2011).
Lung Cancer Cell Growth Inhibition : Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate inhibited the growth of A549 lung cancer cells, indicating a potential application in cancer therapy (Zhang et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(4-chlorophenyl)-4-pentylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-5-6-7-13-12-20(15-10-8-14(18)9-11-15)19-16(13)17(21)22-4-2/h8-12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWLEOTVAZJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855706 | |
| Record name | Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93722-69-1 | |
| Record name | Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
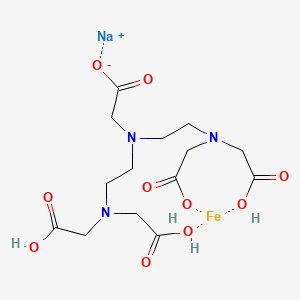
![4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1401472.png)
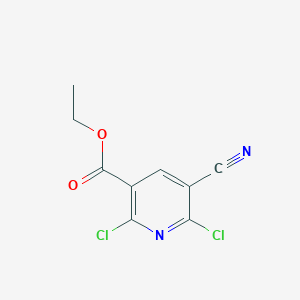

![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)




